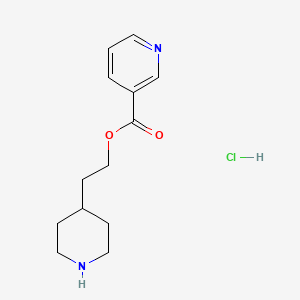

2-(4-Piperidinyl)ethyl nicotinate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-piperidin-4-ylethyl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(12-2-1-6-15-10-12)17-9-5-11-3-7-14-8-4-11;/h1-2,6,10-11,14H,3-5,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCDYCATLKYGOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl nicotinate hydrochloride typically involves the reaction of nicotinic acid with 2-(4-piperidinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Piperidinyl)ethyl nicotinate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the nicotinate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Piperidinyl)ethyl nicotinate hydrochloride is primarily investigated for its therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in several areas:

- Neurological Disorders : Research indicates that this compound may modulate neurotransmitter systems, particularly cholinergic pathways, which are crucial for cognitive functions and memory enhancement .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its usefulness in developing treatments for infections.

- Anticancer Research : The compound has been evaluated for its anticancer effects, showing promise in inhibiting tumor growth through various mechanisms .

Neuropharmacology

The interaction of this compound with neurotransmitter receptors has been a focal point of research:

- Cholinergic Receptors : It is believed to enhance cholinergic activity, which could lead to improved cognitive functions and memory retention .

- Dopaminergic Systems : Studies are ongoing to explore its effects on dopamine receptors, which may have implications for treating conditions like Parkinson's disease.

Synthesis and Chemical Reactions

The compound serves as a building block in organic synthesis, facilitating the development of new pharmaceutical agents:

- Synthesis Routes : Common methods include the reaction of nicotinic acid derivatives with piperidine under controlled conditions to yield high-purity products .

- Reactivity : It undergoes various chemical transformations such as oxidation and substitution reactions, allowing for the modification of its structure to enhance biological activity.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound led to significant improvements in memory performance. The results indicated enhanced cholinergic transmission, suggesting potential applications in treating Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited notable antimicrobial activity against specific bacterial strains. This finding opens avenues for its use in developing new antibiotics or adjunct therapies for resistant infections.

Wirkmechanismus

The mechanism of action of 2-(4-Piperidinyl)ethyl nicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ethoxy Chains

Ligands L₂ and L₃ ()

- Structures :

- L₂ : 2-(2-Methoxyethoxy)ethyl nicotinate hydrochloride.

- L₃ : 2-[2-(2-Methoxyethoxy)ethoxy]ethyl nicotinate hydrochloride.

- Key Differences : Extended ethoxy chains (n=2 for L₂, n=3 for L₃) increase hydrophilicity compared to the target compound.

- Applications : Used in ruthenium(II/III) complexes for anticancer research, suggesting enhanced metal-binding capacity due to flexible ethoxy spacers .

| Parameter | Target Compound | L₂ | L₃ |

|---|---|---|---|

| Ethoxy Chain | None | 2 units | 3 units |

| Molar Mass | 270.76 | Higher (exact mass not provided) | Higher (exact mass not provided) |

| Solubility | Moderate (HCl salt) | Increased (polar ethoxy groups) | Highest (longest ethoxy chain) |

Nicotinate Derivatives with Varied Substituents

2-[2-(4-Chlorophenoxy)-2-methylpropionyloxy]ethyl Nicotinate Hydrochloride ()

- CAS No.: 56775-91-8

- Structure: Incorporates a 4-chlorophenoxypropionyl group on the ethyl chain.

- Key Differences : Bulky chlorophenyl group increases lipophilicity (LogP) and may prolong metabolic half-life.

- Hazard : Industrial grade (99% purity), higher molecular weight .

Methyl 2-(Aminomethyl)nicotinate Hydrochloride ()

- CAS No.: 1189983-26-3

- Structure: Aminomethyl substituent on the nicotinate ring.

- Key Differences: Amino group enhances solubility via hydrogen bonding but may reduce ester stability .

| Parameter | Target Compound | Chlorophenoxy Derivative | Aminomethyl Derivative |

|---|---|---|---|

| Substituent | None | 4-Chlorophenoxypropionyl | Aminomethyl |

| Molecular Weight | 270.76 | ~439.3 (estimated) | ~228.6 (estimated) |

| Solubility | Moderate | Low (lipophilic) | High (polar amino group) |

Piperidine-Containing Esters and Amides

Ethyl 2-(Piperidin-4-yl)acetate ()

- Key Differences: Absence of nicotinate reduces aromatic interactions; simpler structure with lower molecular weight (C₉H₁₇NO₂·HCl).

- Applications : Intermediate in drug synthesis, lacking pyridine-mediated pharmacological activity .

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide Dihydrochloride ()

- CAS No.: 2108997-89-1

- Structure : Nicotinamide (amide bond) with a methoxyethyl group.

- Key Differences : Amide bond increases resistance to hydrolysis compared to ester, improving metabolic stability .

| Parameter | Target Compound | Ethyl 2-(Piperidin-4-yl)acetate | Nicotinamide Derivative |

|---|---|---|---|

| Functional Group | Ester | Ester (acetate) | Amide |

| Aromatic Ring | Pyridine | None | Pyridine |

| Metabolic Stability | Moderate | Low (ester hydrolysis) | High (amide stability) |

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

2-(4-Piperidinyl)ethyl nicotinate hydrochloride (C13H19ClN2O2) is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its synthesis, biological activities, and relevant case studies, providing an overview of its implications in medicinal chemistry and therapeutic applications.

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : 270.76 g/mol

- MDL Number : Available upon request from chemical databases.

Synthesis

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with piperidine compounds. The process may include several steps such as esterification and subsequent purification techniques to yield the final product with high purity levels.

Pharmacological Mechanisms

-

Acetylcholinesterase Inhibition :

- Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in the central nervous system (CNS). This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects :

- Anti-fibrotic Activity :

Case Studies

-

Study on Neuroprotection :

In a mouse model of acute brain injury, it was observed that the compound significantly reduced the release of inflammatory mediators and improved neurological outcomes. This study highlights its potential as a therapeutic agent for neurodegenerative diseases . -

Anti-fibrotic Mechanism :

In vitro assays demonstrated that treatment with this compound led to a marked decrease in collagen type I alpha 1 (COL1A1) protein expression, indicating its role in fibrotic processes .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Piperidinyl)ethyl nicotinate hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via esterification of nicotinic acid with 2-(4-piperidinyl)ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and a polar eluent (e.g., methanol:dichloromethane). Monitoring reaction progress via thin-layer chromatography (TLC) and ensuring anhydrous conditions minimizes byproducts .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR validate the piperidine ring, ethyl ester linkage, and aromatic protons of the nicotinate moiety.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260 nm) quantifies purity (>98%) using a C18 column and acetonitrile/water gradient.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak [M+H] and isotopic pattern matching the molecular formula .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Acidic conditions (pH < 3) may hydrolyze the ester bond, while alkaline conditions (pH > 10) could deprotonate the piperidine nitrogen.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .

Q. What experimental strategies assess its receptor-binding affinity and selectivity in neurological studies?

- Methodological Answer :

- Radioligand Binding Assays : Use -labeled analogs to compete with known nicotinic acetylcholine receptor (nAChR) ligands (e.g., α4β2 or α7 subtypes) in cortical membrane preparations.

- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human nAChRs quantify ion channel modulation.

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses within receptor pockets .

Q. How can contradictory pharmacological data across studies be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line (e.g., SH-SY5Y vs. PC12), buffer ionic strength, and temperature.

- Metabolite Interference : Use LC-MS/MS to identify degradation products or active metabolites in biological matrices.

- Dose-Response Validation : Repeat studies with a wider concentration range (e.g., 1 nM–100 µM) to confirm EC/IC values .

Q. What advanced chromatographic or spectroscopic methods resolve co-eluting impurities?

- Methodological Answer :

- 2D-LC/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar and non-polar impurities.

- Chiral HPLC : Use amylose-based columns to resolve enantiomeric byproducts if asymmetric synthesis is employed.

- High-Resolution Mass Spectrometry (HRMS) : Orbitrap or Q-TOF systems identify impurities with mass accuracy < 2 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.